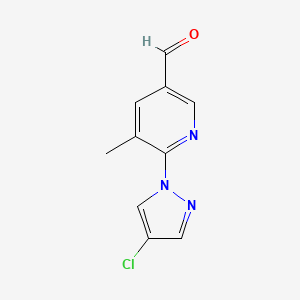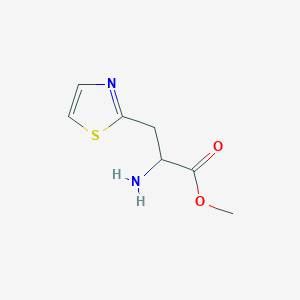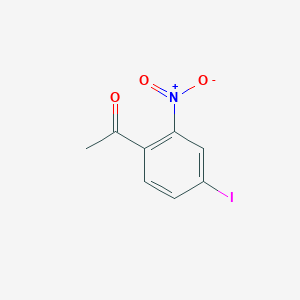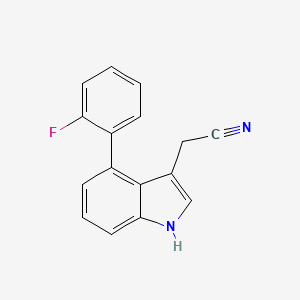
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloroethyl group and a sulfonyl chloride group attached to a tetrahydroquinoline ring
准备方法
The synthesis of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the reduction of quinoline derivatives using hydrogenation methods.
Introduction of the Chloroethyl Group: This step involves the alkylation of the tetrahydroquinoline ring with 2-chloroethyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives, while reduction can lead to further hydrogenation products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids under aqueous conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The sulfonyl chloride group can also react with amino groups on proteins, leading to sulfonamide formation. These interactions can disrupt normal cellular processes and lead to various biological effects.
相似化合物的比较
1-(2-Chloroethyl)-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidine hydrochloride: This compound also contains a chloroethyl group but has a different ring structure, leading to different chemical and biological properties.
Chloroethane derivatives: These compounds share the chloroethyl group but differ in their overall structure and reactivity.
Sulfonyl chloride derivatives: Compounds with sulfonyl chloride groups can have similar reactivity in terms of sulfonamide formation but differ in their overall chemical behavior depending on the rest of the molecule.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H13Cl2NO2S |
|---|---|
分子量 |
294.2 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-5-7-14-6-1-2-9-3-4-10(8-11(9)14)17(13,15)16/h3-4,8H,1-2,5-7H2 |
InChI 键 |
CGLSXYXBSFAKHH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)




![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)




![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)

